N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethylsulfonyl group at the 6-position. This pyridazine ring is linked to a phenyl group at the 3-position, which is further connected to a 3-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-11-10-17(21-22-18)13-6-8-15(9-7-13)20-19(24)14-4-3-5-16(12-14)23(25)26/h3-12H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLYLAOVHCRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethylsulfonyl group is introduced through sulfonation reactions, while the nitrobenzamide moiety is added via nitration and amidation reactions. Common reagents used in these steps include sulfuric acid, nitric acid, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Structural Analogues from Pyridazine and Isoxazole Series (Molecules, 2011)
The 2011 Molecules study highlights several ethyl benzoate derivatives with pyridazine or isoxazole cores, providing a basis for comparison (Table 1) :
| Compound ID | Core Structure | Substituents (R-group) | Functional Group Linkage |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | None | Phenethylamino-benzoate |
| I-6232 | 6-Methylpyridazin-3-yl | Methyl at pyridazine 6-position | Phenethylamino-benzoate |
| I-6273 | Methylisoxazol-5-yl | Methylisoxazole | Phenethylamino-benzoate |
| I-6373 | 3-Methylisoxazol-5-yl | 3-Methylisoxazole | Phenethylthio-benzoate |
| I-6473 | 3-Methylisoxazol-5-yl | 3-Methylisoxazole | Phenethoxy-benzoate |
| Target Compound | 6-Ethylsulfonylpyridazin-3-yl | Ethylsulfonyl at pyridazine 6-position | Phenyl-nitrobenzamide |
Key Observations :
- Core Modifications : The target compound’s pyridazine core distinguishes it from isoxazole-based analogues (e.g., I-6273, I-6373). The ethylsulfonyl group at the 6-position may confer higher solubility compared to I-6232’s methyl group due to increased polarity.
- Linkage Differences: Unlike the phenethylamino/thio/ethoxy linkages in the Molecules compounds, the target compound employs a direct phenyl-nitrobenzamide connection, likely enhancing metabolic stability compared to ester-containing analogues.
Comparison with Patent-Derived Fluorinated Benzamide (Example 53)
The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) shares a benzamide motif but differs significantly in core structure (Table 2) :
| Property | Example 53 (Patent Compound) | Target Compound |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyridazine |
| Substituents | Fluorinated chromenone, isopropylamide | Ethylsulfonyl, nitrobenzamide |
| Molecular Weight | 589.1 g/mol (M+1) | Not provided in evidence |
| Melting Point | 175–178°C | Not available |
Key Observations :
- Fluorination : Example 53’s fluorinated groups may enhance blood-brain barrier penetration compared to the target’s nitro and sulfonyl groups, which are more polar.
- Amide Variations : The isopropylamide in Example 53 could reduce steric hindrance relative to the nitro-substituted benzamide in the target compound.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazine ring, an ethylsulfonyl group, and a nitrobenzamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 419.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
This compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its mechanism of action involves:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, particularly those in the EGFR signaling pathway.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated:
- In vitro Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 μM.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10 |
| MCF-7 | 8 |
| HeLa | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 μg/mL.
Case Studies
-
Study on Anticancer Efficacy :
- A recent study published in Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle changes and apoptosis rates, demonstrating a significant increase in apoptotic cells upon treatment with the compound.
-
Antimicrobial Testing :
- Another study focused on the antimicrobial effects against resistant strains of bacteria. The results indicated that the compound could serve as a lead molecule for developing new antibiotics, particularly against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
